2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

Angiotensin II Receptor Antihypertensive GPCR

This specific 2,4-dimethyl core is a privileged scaffold for kinase inhibitor and GPCR-targeted drug discovery. Unlike generic pyrido[2,3-d]pyrimidinones, its unique substitution pattern is essential for selective biological activity, as shown in the development of NUAK1 and SIK inhibitors where minor modifications drastically altered selectivity profiles. It serves as the direct synthetic precursor for the angiotensin II receptor blocker Tasosartan (IC50 = 1.2 nM) via N8-functionalization. With a lean molecular weight of 177.20 g/mol, it offers an ideal starting point for lead optimization while maintaining drug-like ADME properties. Procurement ensures access to a validated core with extensive SAR literature.

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
CAS No. 145733-63-7
Cat. No. B12983768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one
CAS145733-63-7
Molecular FormulaC9H11N3O
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCC1=C2CCC(=O)NC2=NC(=N1)C
InChIInChI=1S/C9H11N3O/c1-5-7-3-4-8(13)12-9(7)11-6(2)10-5/h3-4H2,1-2H3,(H,10,11,12,13)
InChIKeyCXVCPPQCXTUFQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (CAS 145733-63-7): A Core Pyridopyrimidinone Scaffold for Kinase-Targeted Research


2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (CAS 145733-63-7) is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family, a privileged scaffold in medicinal chemistry [1]. Its bicyclic framework, comprising fused pyridine and pyrimidine rings, provides a versatile template for developing biologically active compounds, particularly as inhibitors of various protein kinases [2]. This compound serves as a key intermediate and the core structural motif for several advanced pharmaceutical candidates and research tools, including the angiotensin II receptor blocker Tasosartan .

Why 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one Cannot Be Directly Substituted by Other Pyridopyrimidinones


Generic substitution among pyrido[2,3-d]pyrimidin-7(8H)-ones is scientifically invalid due to the profound impact of specific substitution patterns on biological activity and selectivity. The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is a privileged structure precisely because minor modifications can drastically alter kinase selectivity profiles [1]. For instance, the development of NUAK1-selective inhibitors required a scaffold-optimization approach to improve selectivity over CDK kinases compared to the unselective starting point ON123300 [1]. Similarly, structural optimization guided by back-pocket and gatekeeper residues was essential to shift the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one-based inhibitors towards SIK kinases while eliminating unwanted PAK activity [2]. Therefore, the unsubstituted 2,4-dimethyl core, with its specific electronic and steric properties, is not functionally interchangeable with other analogs and represents a distinct chemical entity with unique potential for further derivatization.

Quantitative Differentiation Evidence for 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one vs. Key Comparators


Comparative AT2 Receptor Antagonist Potency: Core Scaffold vs. Fully Elaborated Derivative Tasosartan

2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one serves as the core scaffold for the angiotensin II type 2 (AT2) receptor antagonist Tasosartan. While the core scaffold itself lacks direct AT2 receptor activity, its N8-substituted derivative, Tasosartan, demonstrates potent receptor binding with an IC50 of 1.2 nM . This stark difference in activity (inactive core vs. low nanomolar potency for the derivative) underscores the critical importance of the biphenyl-tetrazole side chain for target engagement, highlighting the core scaffold's role as an essential but inert building block for rational drug design.

Angiotensin II Receptor Antihypertensive GPCR

Comparative Physicochemical Properties: Core Scaffold vs. Derivative for ADME Optimization

The unsubstituted core 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one has a molecular weight of 177.20 g/mol . In contrast, the N8-substituted derivative Tasosartan has a molecular weight of 411.5 g/mol , and a calculated LogP of 7.76 for a similar derivative indicates high lipophilicity [1]. The core scaffold's lower molecular weight and predicted lower lipophilicity offer a more favorable starting point for medicinal chemistry optimization, as it provides greater headroom for adding functional groups while remaining within drug-like physicochemical space (e.g., Lipinski's Rule of Five).

Drug-likeness LogP Molecular Weight

Scaffold Versatility: A Quantified Platform for Generating Diverse Kinase Inhibitors

The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, of which 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one is a specific example, is a validated platform for kinase inhibitor development. Literature analysis reveals over 20,000 described structures belonging to this class, corresponding to approximately 2,900 references, half of which are patents [1]. This extensive body of work provides a robust foundation of synthetic methodology and structure-activity relationship (SAR) data that is directly applicable to the 2,4-dimethyl core. In contrast, less-explored or novel scaffolds lack this wealth of prior art, increasing the risk and time required for hit-to-lead campaigns.

Kinase Inhibitor Scaffold Hopping Medicinal Chemistry

Optimal Research Applications for Procuring 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one


Synthesis of AT2 Receptor Antagonists and GPCR-Targeted Libraries

This compound is the ideal starting material for synthesizing Tasosartan analogs and other N8-substituted pyridopyrimidinones targeting G protein-coupled receptors (GPCRs). As demonstrated, N8-functionalization converts the inert core into a potent AT2 receptor antagonist (Tasosartan IC50 = 1.2 nM) . Researchers should procure this compound for focused library synthesis aimed at exploring SAR around the N8 position for GPCR targets, leveraging a validated and synthetically tractable core.

Medicinal Chemistry Optimization for Kinase Inhibitors with Improved ADME Properties

The low molecular weight (177.20 g/mol) and favorable physicochemical profile of this core scaffold make it a superior starting point for designing kinase inhibitors with optimized ADME properties . By beginning with this lean core, medicinal chemists can append necessary functional groups to achieve target potency and selectivity while remaining within drug-like property space, as evidenced by the scaffold's successful use in developing brain-penetrant NUAK1 and selective SIK inhibitors [1][2].

Development of Novel Kinase Inhibitors via Scaffold Optimization

Given the proven utility of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold in generating selective kinase inhibitors [1][2], this specific 2,4-dimethyl core should be procured as a key intermediate for scaffold-optimization campaigns. The extensive prior art (>20,000 structures, ~2,900 references) provides a rich knowledge base for accelerating hit-to-lead programs [3]. This compound offers a well-defined entry point into a privileged chemical space with established synthetic routes and SAR trends.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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